Physicochemical Properties of Palmitoleic Acid Arachidyl Ester: A Comprehensive Technical Guide
Physicochemical Properties of Palmitoleic Acid Arachidyl Ester: A Comprehensive Technical Guide
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract: Palmitoleic acid arachidyl ester (arachidyl palmitoleate) is a wax ester of significant interest due to the unique combination of its constituent moieties: the omega-7 monounsaturated palmitoleic acid, known for its bioactive properties, and the long-chain saturated arachidyl alcohol. An understanding of its physicochemical properties is paramount for its potential applications in drug delivery systems, such as lipid nanoparticles, and for its role in advanced cosmeceuticals and nutritional sciences. This guide provides a detailed overview of the known and inferred physicochemical properties of this molecule, outlines robust methodologies for its characterization, and discusses the implications of these properties for research and development.
Molecular Profile and Significance
Palmitoleic acid arachidyl ester (CAS 22522-34-5) is a large lipid molecule belonging to the wax ester class.[1] It is formed through the esterification of a 20-carbon saturated fatty alcohol (arachidyl alcohol or icosan-1-ol) and a 16-carbon monounsaturated fatty acid (palmitoleic acid).[2] The resulting ester is designated C20:0–16:1, indicating the chain lengths and saturation of its alcohol and acid components, respectively.[2]
The unique properties of this ester are derived from its components:
-
Palmitoleic Acid ((9Z)-hexadec-9-enoic acid): An omega-7 monounsaturated fatty acid recognized as a "lipokine," a lipid hormone that can influence systemic metabolic processes.[3] It has been shown to have anti-inflammatory effects and may play a role in improving insulin sensitivity and managing metabolic diseases.[3][4][5][6]
-
Arachidyl Alcohol (Icosan-1-ol): A 20-carbon saturated fatty alcohol that contributes a significant hydrophobic character and a high melting point to the final ester, influencing its physical state and formulation compatibility.
The combination of a bioactive fatty acid with a long-chain, solid-phase alcohol makes this ester a compelling candidate for advanced lipid-based formulations where controlled release, structural integrity, and potential therapeutic synergy are desired.[7]
Chemical Identity
| Property | Value | Source |
| IUPAC Name | icosyl (Z)-hexadec-9-enoate | [1] |
| Synonyms | Palmitoleic acid arachidyl ester, Arachidyl palmitoleate | [1] |
| CAS Number | 22522-34-5 | [1] |
| Molecular Formula | C36H70O2 | [1] |
| Molecular Weight | 534.94 g/mol | [1] |
| Canonical SMILES | CCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCC | [1] |
| InChI Key | FIETWBRPSYJUOM-PEZBUJJGSA-N | [1] |
Physicochemical Properties: An Evidence-Based Assessment
Direct experimental data for Palmitoleic acid arachidyl ester is not extensively documented in the public literature. However, by leveraging data from its constituent parts and the established principles of lipid chemistry, we can infer its properties with a high degree of confidence.[8]
Predicted Physical and Chemical Characteristics
| Property | Inferred Value / Description | Rationale and Supporting Evidence |
| Physical State | White to off-white waxy solid at room temperature. | The long C20 saturated alcohol chain imparts a high degree of molecular order, leading to a solid state. This is analogous to its fully saturated counterpart, Arachidyl Palmitate (C20:0/16:0), which is a solid.[9][10] The single cis double bond from palmitoleic acid will introduce a kink, slightly lowering the melting point compared to a fully saturated C36 wax ester, but not enough to render it liquid.[8] |
| Melting Point | Estimated range: 35 - 45 °C | Saturated wax esters with similar chain lengths (32-48 carbons) melt between 38-73°C.[2] The presence of one double bond significantly lowers the melting point.[8] For comparison, palmitic acid (C16:0) melts at 62.9°C, while palmitoleic acid (C16:1) melts at -0.1°C.[11][12][13] The dominant C20 saturated chain suggests a melting point well above room temperature but below that of fully saturated analogues. |
| Solubility | Practically insoluble in water. Soluble in nonpolar organic solvents (e.g., hexane, chloroform, diethyl ether) and very soluble in acetone and heptane.[14][15] | The molecule is overwhelmingly hydrophobic due to its 36-carbon chain. Its solubility profile will be characteristic of nonpolar lipids. |
| Density | ~0.85 - 0.90 g/mL at temperatures above its melting point. | Lipids are generally less dense than water. The density of liquid palmitoleic acid is approximately 0.895 g/mL at 20°C.[16] Esterification and the addition of the longer alcohol chain are unlikely to shift this value dramatically. |
| Stability | Store frozen (-20°C) under an inert atmosphere.[1][16] | The ester bond is susceptible to acid- or base-catalyzed hydrolysis. The allylic position of the cis-double bond in the palmitoleoyl chain is prone to auto-oxidation, which can be accelerated by heat, light, and trace metals.[17] Proper storage is critical to maintain chemical integrity. |
Methodologies for Empirical Characterization
To validate the inferred properties and fully characterize Palmitoleic acid arachidyl ester for research or GMP (Good Manufacturing Practice) applications, a systematic analytical workflow is required. As a senior scientist, my recommendation is to approach this not as a series of disconnected tests, but as an integrated system for confirming identity, purity, and physical behavior.
Overall Analytical Workflow
The following diagram outlines a robust, self-validating workflow for the isolation and characterization of the target wax ester from a complex lipid matrix (e.g., a synthetic reaction mixture or a natural extract).
Caption: Integrated workflow for wax ester characterization.
Experimental Protocol: Isolation by Column Chromatography
Rationale: Silica gel chromatography is the gold-standard technique for separating lipid classes based on polarity.[2][18] Wax esters are among the least polar complex lipids and can be effectively isolated from more polar lipids like triglycerides and free fatty acids.
Methodology:
-
Column Preparation: Prepare a glass column with silica gel (1g of silica for every 10-20 mg of lipid) suspended in a nonpolar solvent like hexane or a dichloromethane/hexane mixture.[18]
-
Sample Loading: Dissolve the crude lipid sample (e.g., 0.5 g) in a minimal volume of the initial mobile phase and load it onto the column.[18]
-
Elution:
-
Begin elution with pure hexane to remove highly nonpolar contaminants like alkanes.[2]
-
Transition to a slightly more polar mobile phase, such as 99:1 or 98:2 (v/v) hexane:diethyl ether or hexane:chloroform, to elute the wax ester fraction.[2][18] The progress can be monitored using Thin-Layer Chromatography (TLC).
-
Increase the solvent polarity further (e.g., larger volumes or higher ether concentration) to elute more polar lipids like triglycerides, leaving them on the column.[18]
-
-
Verification: Collect fractions and analyze via TLC against a standard to confirm the presence and purity of the wax ester. Pool the pure fractions and evaporate the solvent under reduced pressure.
Experimental Protocol: Purity and Identity by GC-MS
Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and thermally stable lipids like wax esters.[19] It provides quantitative purity data and structural information through mass fragmentation patterns.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the purified ester (0.1–1.0 mg/mL) in a suitable organic solvent such as hexane or toluene.[19]
-
Instrumentation: Use a gas chromatograph equipped with a high-temperature capillary column (e.g., DB-1HT) coupled to a mass spectrometer.[19]
-
GC Conditions:
-
Injector: Set to a high temperature (e.g., 340°C) to ensure complete volatilization of the large molecule.
-
Oven Program: A temperature ramp is critical. For example, start at 150°C, ramp at 15°C/min to 320°C, then ramp at 8°C/min to a final temperature of 380-390°C and hold.[19] This ensures separation of any closely related species.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Detection:
-
Ionization: Operate in Electron Ionization (EI) mode.
-
Analysis: Monitor the total ion current (TIC). For wax esters, a key diagnostic ion often corresponds to the protonated acid moiety, which provides definitive structural confirmation.[2] For arachidyl palmitoleate, this would be related to palmitoleic acid.
-
Workflow for Structural Elucidation
The following diagram illustrates the logical flow of confirming the molecule's identity by breaking it down and analyzing its constituent parts, a classic and trustworthy validation approach.
Caption: Hydrolytic workflow for structural validation.
Relevance in Drug Development and Research
The physicochemical properties of Palmitoleic acid arachidyl ester are not mere data points; they are critical parameters that dictate its function and applicability.
-
Drug Delivery Systems: As a solid lipid with a defined melting point, it is an ideal candidate for formulating Solid Lipid Nanoparticles (SLN) and Nanostructured Lipid Carriers (NLC).[7] The solid matrix can entrap lipophilic drugs, potentially offering controlled release profiles. Its melting point is low enough for processing but high enough to ensure particle stability at physiological temperatures.
-
Topical Formulations: Wax esters are major components of skin lipids and are known for their emollient and barrier-forming properties. The presence of the bioactive palmitoleic acid could offer additional anti-inflammatory benefits in dermatological and cosmetic applications.[7]
-
Nutraceuticals and Metabolism Research: The ester form provides a means of delivering palmitoleic acid. Researchers studying the metabolic effects of omega-7 fatty acids can use this well-defined ester to investigate its hydrolysis, absorption, and subsequent impact on cellular pathways like lipid metabolism and inflammation.[5][6]
Conclusion
Palmitoleic acid arachidyl ester is a molecule with significant potential, bridging the gap between structural lipids and bioactive fatty acids. While direct empirical data on its properties remains to be broadly published, a robust profile can be inferred from its chemical nature as a long-chain, monounsaturated wax ester. Its waxy, solid nature, combined with excellent solubility in organic solvents, makes it a versatile ingredient for lipid-based technologies. For professionals in drug development and scientific research, the key to unlocking its potential lies in the rigorous application of the analytical methodologies detailed herein. Empirical validation of its thermal behavior, stability, and purity is the foundational step toward innovative and effective applications.
References
- A Researcher's Guide to Cross-Validation of Analytical Methods for Wax Ester Quantification. Benchchem.
- Waxes analysis. Cyberlipid.
- Chemical and physical analyses of wax ester properties. PMC.
- Rapid procedure for the isolation and analysis of fatty acid and fatty alcohol fractions from wax esters of marine zooplankton. British Antarctic Survey - Publication.
- Electrospray mass spectrometry of human hair wax esters. Semantic Scholar.
- CAS 22522-34-5 Arachidyl palmitoleate. Alfa Chemistry.
- Palmitoleic Acid | C16H30O2 | CID 445638. PubChem - NIH.
- Release of Anti-Inflammatory Palmitoleic Acid and Its Positional Isomers by Mouse Peritoneal Macrophages. MDPI.
- Solubility of fatty acids (g acid/100-g solution) in methanol at different temperatures. ResearchGate.
- Chemical Properties of Palmitoleic acid (CAS 373-49-9). Cheméo.
- Palmitoleic acid-rich fatty acid ethyl esters. Therapeutic Goods Administration (TGA).
- Palmitoleic acid = 98.5 GC, liquid 373-49-9. Sigma-Aldrich.
- Palmitoleic acid. Wikipedia.
- Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer. PMC.
- Compositional guideline for Palmitoleic acid-rich fatty acid ethyl esters. Therapeutic Goods Administration (TGA).
- International Journal of ChemTech Research. Sphinxsai.
- PALMITOLEIC ACID. Ataman Kimya.
- A Comprehensive Study on Physicochemical Properties of Fatty Acid Esters Derived from Different Vegetable Oils and Alcohols and Their Potential Application. MDPI.
- Arachidyl Palmitate | CAS 22413-01-0. Larodan Research Grade Lipids.
- Palmitoleic Acid. Santa Cruz Biotechnology.
- Palmitoleic acid analytical standard 373-49-9. Sigma-Aldrich.
- Arachidyl Palmitate. CD Biosynsis.
- Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer. MDPI.
- Palmitic acid. Wikipedia.
- Therapeutic potential of palmitoleic acid in non-alcoholic fatty liver disease: Targeting ferroptosis and lipid metabolism disorders. PubMed.
- The Role of Palmitoleic Acid in Regulating Hepatic Gluconeogenesis through SIRT3 in Obese Mice. MDPI.
- STEARIC/PALMITIC ACID (C18/C16). Ataman Kimya.
Sources
- 1. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]
- 2. Chemical and physical analyses of wax ester properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. balsinde.org [balsinde.org]
- 4. Release of Anti-Inflammatory Palmitoleic Acid and Its Positional Isomers by Mouse Peritoneal Macrophages [mdpi.com]
- 5. Therapeutic potential of palmitoleic acid in non-alcoholic fatty liver disease: Targeting ferroptosis and lipid metabolism disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Palmitoleic Acid in Regulating Hepatic Gluconeogenesis through SIRT3 in Obese Mice | MDPI [mdpi.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. mdpi.com [mdpi.com]
- 9. larodan.com [larodan.com]
- 10. Arachidyl Palmitate - CD Biosynsis [biosynsis.com]
- 11. Palmitoleic Acid | C16H30O2 | CID 445638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Palmitoleic acid - Wikipedia [en.wikipedia.org]
- 13. Palmitic acid - Wikipedia [en.wikipedia.org]
- 14. Palmitoleic acid-rich fatty acid ethyl esters | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 15. tga.gov.au [tga.gov.au]
- 16. パルミトレイン酸 ≥98.5% (GC), liquid | Sigma-Aldrich [sigmaaldrich.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. Waxes analysis | Cyberlipid [cyberlipid.gerli.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
